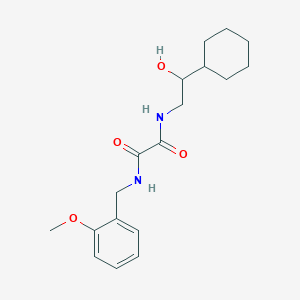
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide, also known as CHEMBL426305, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of oxalamides, which are known for their diverse biological activities.
Scientific Research Applications
Receptor Interaction Profiles of Novel N-2-methoxybenzyl Derivatives
Research has examined the receptor binding profiles of a series of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) compared to their analogs and other compounds like LSD in vitro. These studies highlight the interaction of these compounds with various receptors, including serotonergic, adrenergic, dopaminergic, and histaminergic receptors, as well as monoamine transporters. Such interactions suggest potential applications in studying receptor binding and activity, contributing to the understanding of hallucinogenic effects and receptor selectivity (Rickli et al., 2015).
Reactivity and Applications of Oxalamide-Based Carbenes
The reactivity of oxalamide-based carbenes toward various substrates, including styrene and methylacrylate, has been explored. These reactions yield cyclopropanation products and have implications for the development of new catalytic processes and material synthesis. Such studies contribute to the broader understanding of carbene chemistry and its potential in organometallic and coordination chemistry (Braun et al., 2012).
Antibacterial Activity of Oxidovanadium(V) and Dioxidomolybdenum(VI) Complexes
The synthesis and characterization of oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from hydrazone ligands have been reported. These complexes exhibit significant antibacterial activity, suggesting their potential application in developing new antimicrobial agents. This research highlights the role of metal complexes in exploring new therapeutic agents and understanding the interaction between metal ions and biological molecules (Sang et al., 2020).
Synthesis and Characterization of Cyclic Dipeptidyl Ureas
The synthesis of new classes of cyclic dipeptidyl ureas, which constitute pseudopeptidic triazines composed of different amino acids linked through a urea moiety, has been investigated. These compounds have potential applications in peptide chemistry and drug design, highlighting the importance of synthetic methodologies in developing novel bioactive molecules (Sañudo et al., 2006).
Crystal Structure of Oxalamide Derivatives
Studies on the crystal structure of oxalamide derivatives contribute to the understanding of molecular interactions and structural stability. Such research is crucial for the design and development of materials with specific properties, including pharmaceuticals and polymers (Zhang et al., 2008).
properties
IUPAC Name |
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-24-16-10-6-5-9-14(16)11-19-17(22)18(23)20-12-15(21)13-7-3-2-4-8-13/h5-6,9-10,13,15,21H,2-4,7-8,11-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFIFOQDMDVPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

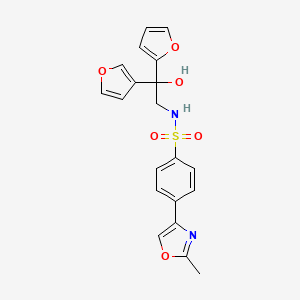
![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)
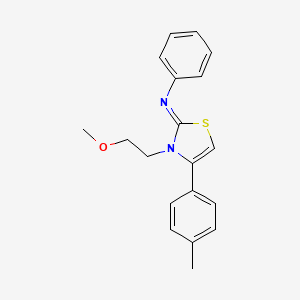
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)
![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)
![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2924255.png)
![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)

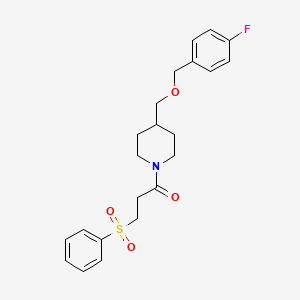
![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)

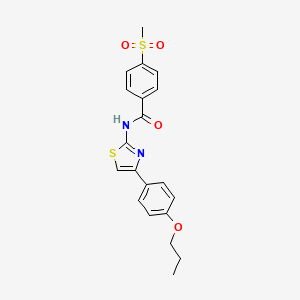
![N-[(9-Hydroxyspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2924266.png)